(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Overview
Description
Scientific Research Applications
Asymmetric Reduction and Catalytic Activity
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol has been explored for its application in asymmetric reduction processes. In the presence of this compound, NaBH4 and 2-chlorobenzoic acid reduced propiophenone to 1-phenylpropan-1-ol with significant enantiomeric excess, highlighting its utility in enantioselective syntheses. Furthermore, its combination with AlCl3/NaBH4 achieved even higher enantiomeric excess, demonstrating its potential in asymmetric Meerwein-Ponndorf-Verley reductions. This showcases the compound's role in improving the efficiency and selectivity of chemical reactions, essential for producing optically active pharmaceuticals and chemicals (Hu Xianming & R. Kellogg, 2010).
Cytotoxic Activity and Potential CDK8 Kinase Inhibition
A study on metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives revealed notable anti-tumor activities, particularly as potential CDK8 kinase inhibitors. The compounds exhibited inhibitory actions on human colorectal carcinoma cells without affecting normal cells, suggesting their promise in colon cancer therapy. This finding underscores the compound's relevance in developing new therapeutic agents targeting specific cancer types, contributing to personalized medicine and oncology research (A. Aboelmagd et al., 2021).
Synthesis and Structural Analysis
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol serves as a building block in synthesizing diverse chemical structures. Its utility is demonstrated in the synthesis of novel compounds with potential pharmacological activities, including anti-cancer properties. These synthetic applications highlight the compound's versatility in chemical synthesis, offering a pathway to create a wide array of derivatives for further biological and chemical evaluations (S. E. Rayes et al., 2019).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPERDYBIBNET-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220467 | |
Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
CAS RN |
133164-40-6 | |
Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133164-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.